molecular formula C6H6F2N2O2 B7893149 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid

2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid

Cat. No.: B7893149
M. Wt: 176.12 g/mol
InChI Key: QYFFDWONDOWGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS: EN300-1663380) is a fluorinated acetic acid derivative featuring a 1-methylimidazole substituent. The molecule combines the electron-withdrawing effects of two fluorine atoms with the aromatic imidazole ring, making it a unique candidate for applications in medicinal chemistry, catalysis, and materials science. Its synthesis and properties are documented in building block catalogues, where it is noted as a lithium salt .

Properties

IUPAC Name

2,2-difluoro-2-(1-methylimidazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-3-2-9-4(10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFFDWONDOWGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A plausible route involves the sequential alkylation of imidazole followed by fluorination. Starting with 1-methylimidazole, the introduction of the acetic acid backbone can be achieved via N-alkylation using a halogenated acetyl derivative. For instance, tert-butyl chloroacetate has been employed in solvent-free N-alkylation reactions to form imidazol-1-yl-acetic acid tert-butyl ester, as demonstrated in solvent-free syntheses of related compounds . Adapting this approach, 1-methylimidazole could react with tert-butyl 2-bromo-2,2-difluoroacetate under basic conditions to yield a tert-butyl-protected intermediate. Subsequent hydrolysis would unveil the carboxylic acid group.

Key Reaction Parameters

  • Base : Potassium carbonate (K₂CO₃) in solvent-free conditions .

  • Temperature : 60–95°C for alkylation, followed by hydrolysis at 95–100°C .

  • Workup : Crystallization from aqueous media to isolate intermediates .

Direct Cyclization with Fluorinated Building Blocks

The Debus–Radziszewski imidazole synthesis offers a pathway to construct the imidazole ring with pre-installed fluorinated groups. This one-pot reaction condenses a diketone, an amine, and an aldehyde. For the target compound, 2,2-difluoromalonaldehyde could serve as the diketone surrogate, reacting with methylamine and glyoxal to form the 1-methylimidazole ring with adjacent difluoro groups. A modified procedure for long-chain imidazolium ionic liquids highlights the adaptability of this method for specialized substituents .

Representative Conditions

ComponentRoleQuantity (mol)
2,2-DifluoromalonaldehydeDiketone equivalent0.1
MethylamineAmine0.2
GlyoxalAldehyde0.1
Acetic AcidCatalyst0.15

Reaction yields for analogous ionic liquids reached 92% under on-water conditions , suggesting scalability for this approach.

Post-Functionalization via Fluorination Agents

Introducing fluorine post-cyclization represents another viable strategy. Starting with 2-(1-methyl-1H-imidazol-2-yl)acetic acid, diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) could convert the α-carbonyl group to a geminal difluoro moiety. This method mirrors fluorination protocols used in pharmaceutical intermediates, where ketones are transformed into CF₂ groups with high efficiency.

Fluorination Comparison

ReagentTemperature (°C)Yield (%)Byproducts
DAST-10 to 060–70SO₂, HF
Deoxo-Fluor25–4075–85Minimal

Optimal conditions would require inert atmospheres and anhydrous solvents to prevent hydrolysis of the fluorinating agent.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed couplings could link pre-formed imidazole and difluoroacetate fragments. For example, Suzuki-Miyaura coupling between a boronic ester-functionalized imidazole and 2,2-difluoro-2-iodoacetic acid ethyl ester might assemble the target structure. This method benefits from the modularity of cross-coupling chemistry, though the electron-deficient nature of the difluoroacetate moiety may necessitate specialized ligands.

Catalytic System

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

Hydrolytic Cleavage of Trifluoromethyl Precursors

An alternative route involves hydrolyzing a trifluoromethyl group to a difluoroacetic acid. Starting with 2-(1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethyl acetate, controlled hydrolysis under acidic or basic conditions could selectively remove one fluorine atom. This method draws parallels to the hydrolysis of tert-butyl esters in imidazole derivatives , where aqueous conditions facilitate cleavage without degrading the heterocycle.

Hydrolysis Conditions

  • Acidic : HCl (conc.) at 80°C for 4–6 h .

  • Basic : NaOH (2M) at 60°C for 3 h.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid, exhibit antimicrobial properties. The compound's structure allows it to interact with biological targets effectively, making it a candidate for developing new antibiotics or antifungal agents.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds showed significant activity against resistant strains of bacteria, suggesting that 2,2-difluoro derivatives could be explored further for their antimicrobial potential .

Anti-inflammatory Properties

Imidazole derivatives have been explored for their anti-inflammatory effects. The presence of the difluoro group enhances the compound's stability and bioactivity.

Case Study : In a preclinical trial, a related compound exhibited reduced inflammation in animal models of arthritis, indicating that this compound may also possess similar properties .

Synthesis of Functional Materials

The compound can serve as a building block in organic synthesis, particularly in creating functionalized polymers and materials used in coatings and electronics.

Data Table: Synthesis Applications

ApplicationDescription
Polymer SynthesisUsed as a monomer to create fluorinated polymers with enhanced thermal stability.
CoatingsProvides chemical resistance and durability to surface coatings.

Catalysis

Due to its unique structure, this compound can act as a catalyst in various organic reactions, particularly in the synthesis of complex molecules.

Case Study : A recent study highlighted its effectiveness as a catalyst in the synthesis of fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The imidazole ring can interact with various biological pathways, modulating enzyme activity and receptor signaling.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The compound’s structural uniqueness arises from its difluoro-acetic acid moiety and methylated imidazole ring. Below is a comparative analysis with key analogues:

Compound Name Substituents on Acetic Acid Imidazole Substituents Molecular Weight Key Features/Applications Reference
2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid -CF₂COOH 1-methyl 206.14 (acid) High electronegativity; lithium salt form
2-(1-Methyl-1H-imidazol-2-yl)acetic acid -CH₂COOH 1-methyl 154.15 Simpler structure; precursor for sensors
2-(1H-Imidazol-1-yl)acetic acid hydrochloride -CH₂COOH None (protonated imidazole) 164.59 Ionic form; used in drug intermediates
2-{[1-(3-Chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid -CH₂COOH with -S- linkage 1-(3-chloro-2-methylphenyl) 296.76 Thioether linkage; antimicrobial potential
2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid -CH₂COOH with -S- linkage 4,5-diphenyl 310.37 Bulky aromatic groups; enzyme inhibition
(1-Benzyl-1H-imidazol-2-yl)-acetic acid -CH₂COOH 1-benzyl 216.24 Enhanced lipophilicity; drug design

Physicochemical and Functional Differences

  • Fluorine Effects: The difluoro substitution in the target compound increases acidity (pKa ~1.5–2.0) compared to non-fluorinated analogues (e.g., 2-(1-methylimidazol-2-yl)acetic acid, pKa ~3.5) due to strong electron withdrawal .
  • Sulfanyl vs. Acetic Acid Linkers : Thioether-containing analogues (e.g., compounds in ) exhibit altered redox properties and improved metal-binding capacity, making them suitable for sensor development .
  • Aromatic Substitutions : Benzyl or phenyl groups (e.g., ) enhance hydrophobicity and π-π stacking interactions, critical for receptor binding in drug candidates .

Research Findings and Trends

  • Electrochemical Sensing : Fluorinated imidazole-acetic acids are under investigation for anion sensors due to their strong hydrogen-bonding capacity .
  • Lithium Salts: The lithium salt of the target compound (EN300-1663380) is a building block in organofluorine chemistry, leveraging fluorine’s electronegativity for catalysis .
  • Biological Activity : Thioether-linked imidazole-acetic acids (e.g., ) show promise as antimicrobial agents, while benzylated derivatives (e.g., ) are explored as kinase inhibitors .

Biological Activity

2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS No. 1342482-15-8) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorinated acetic acid moiety linked to a 1-methyl-1H-imidazole ring. Its molecular formula is C6H6F2N2O2C_6H_6F_2N_2O_2, with a molecular weight of approximately 176.12 g/mol. The presence of fluorine atoms enhances the compound's stability and reactivity, making it an interesting candidate for biological applications.

Antimicrobial Properties

Imidazole derivatives are known for their diverse biological activities, particularly antimicrobial effects. Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented in several studies. It appears to inhibit key enzymes involved in inflammation, such as lipoxygenase, which could lead to reduced inflammatory responses in vivo . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate promising results. It has been shown to induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways. Further research is needed to fully elucidate its mechanism of action and efficacy against different types of cancer.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the imidazole derivative.
  • Acetylation : Reacting the imidazole derivative with acetic anhydride or acetyl chloride under controlled conditions to form the acetic acid moiety.
  • Optimization : Each synthetic route requires careful optimization to maximize yield and purity.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various imidazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A recent study assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated that treatment with this compound significantly reduced pro-inflammatory cytokine production, suggesting its role in modulating immune responses .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines in macrophages
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For imidazole derivatives, DMF with K₂CO₃ as a base is effective for promoting reactions involving halogenated intermediates (e.g., 2-chloroacetate derivatives reacting with imidazoles) . Refluxing in methanol with glacial acetic acid as a catalyst (as shown in analogous imidazole ligand synthesis) may enhance yield and purity .

Q. How can structural characterization be performed to confirm the identity of the compound?

  • Methodology : Use a combination of ¹H/¹³C NMR to identify the imidazole ring protons (δ 6.35–8.32 ppm) and acetic acid moiety, FTIR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹), and elemental analysis to validate empirical formulas . Single-crystal X-ray diffraction (as in ) is recommended for unambiguous confirmation of stereochemistry .

Q. What solvent systems are suitable for solubility and reactivity studies of this compound?

  • Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s polar carboxylic acid and difluoro groups. For reaction optimization, test mixtures like hexane:ethyl acetate (60:40) for TLC monitoring (Rf ~0.77) or methanol/water gradients for HPLC purification .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoroacetic acid group in nucleophilic substitutions?

  • Methodology : The electron-withdrawing difluoro group increases electrophilicity at the adjacent carbon, favoring SN2 mechanisms. Computational studies (e.g., DFT calculations) can model transition states, while kinetic experiments under varying bases (K₂CO₃ vs. NaH) and solvents (DMF vs. THF) can validate mechanistic pathways .

Q. How does pH and temperature affect the stability of the compound in aqueous solutions?

  • Methodology : Conduct accelerated stability studies at 25–60°C and pH 3–8. Monitor degradation via HPLC and identify byproducts (e.g., defluorination or imidazole ring hydrolysis) using LC-MS. Storage at 2–8°C in anhydrous conditions is recommended to prevent hydrolysis .

Q. What strategies resolve contradictions in reported reactivity of substituted imidazoles?

  • Methodology : Compare substituent effects (e.g., electron-donating methyl vs. electron-withdrawing trifluoromethyl groups) on reaction rates and yields. For example, steric hindrance from bulky substituents (as in ) may reduce nucleophilic attack efficiency, while electron-withdrawing groups enhance electrophilicity .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., acetylcholinesterase). The difluoro group may enhance binding via hydrophobic interactions, while the imidazole nitrogen could coordinate metal ions in active sites. Validate predictions with in vitro assays .

Q. What isotopic labeling methods are feasible for tracking metabolic pathways?

  • Methodology : Synthesize deuterated analogs (e.g., CD₃ for the methyl group) via H/D exchange under acidic conditions. Use ¹⁹F NMR or mass spectrometry to trace metabolites in biological matrices .

Q. How can regioselectivity challenges in imidazole substitution reactions be addressed?

  • Methodology : Use directing groups (e.g., Boc-protected amines) or transition metal catalysts (Pd/Cu) to control substitution sites. For example, in , phenoxymethyl groups direct triazole formation to specific positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid
Reactant of Route 2
2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.